N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, organometallic reagents, and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present on the thiophene ring .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used in various chemical syntheses.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with an acetyl group and a sulfonamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-13(18)16-8-7-15(21-16)9-11-17-22(19,20)12-10-14-5-3-2-4-6-14/h2-8,17H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVGNJLPIIQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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